N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
The compound N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative characterized by a fused pyrazoline core substituted with a furan-2-yl group, a phenylsulfonyl moiety, and an ethanesulfonamide side chain. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-2-30(25,26)23-17-12-10-16(11-13-17)19-15-20(21-9-6-14-29-21)24(22-19)31(27,28)18-7-4-3-5-8-18/h3-14,20,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXNRVILUQJJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
- Pyrazoline core : The 4,5-dihydro-1H-pyrazole ring provides a rigid scaffold for functional group attachment.
- Phenylsulfonyl group : Introduces sulfonamide functionality, often associated with improved pharmacokinetic properties and enzyme inhibition .
- Ethanesulfonamide side chain : Contributes to solubility and target binding via hydrogen bonding .
Comparison with Similar Compounds
The target compound belongs to a broader class of pyrazoline-based sulfonamides. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: The phenylsulfonyl group in the target compound may enhance enzyme-binding affinity compared to acetyl or methanimine derivatives . Halogenated analogs (e.g., 4-chlorophenyl in compound 39) show pronounced inhibitory effects on cholinesterase and monoamine oxidase, suggesting that electron-withdrawing groups enhance target engagement .
Physicochemical Properties: The ethanesulfonamide group improves aqueous solubility relative to non-sulfonamide analogs (e.g., compound 4) . Molecular weight and logP values correlate with bioavailability; bulkier substituents (e.g., dichlorophenylacetamide in compound 39) may limit membrane permeability .
Synthetic Yields :
- Pyrazolines with electron-deficient aryl groups (e.g., nitro in compound 7 ) achieve higher yields (~76%) compared to furan-containing derivatives (~62%) .
Table 2: Antimicrobial Activity Comparison
Discussion:
The presence of sulfonamide groups may enhance efficacy against resistant strains, as seen in compound 7a-7h .
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